Benzhydryl (6R,7R)-3-(chloromethyl)-7-[(4-methylbenzoyl)amino]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Overview
Description
Benzhydryl (6R,7R)-3-(chloromethyl)-7-[(4-methylbenzoyl)amino]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a useful research compound. Its molecular formula is C29H25ClN2O5 and its molecular weight is 517 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Synthesis of Cephalosporin Derivatives
Research has developed methods for synthesizing cephalosporin derivatives from basic compounds like 6-APA, through processes involving acylation, oxidation, and protection, followed by rearrangement, chlorination, and hydrolysis, showcasing the chemical flexibility and potential utility of these compounds in creating varied cephalosporins for various applications (Yuan Zhe-dong, 2007).
Novel Synthetic Routes
A novel, efficient, and practical seven-step procedure was described for the synthesis of a cephalosporin nucleus with a high selective method for introducing a 7α-methoxy group, indicating its potential for creating diverse molecular structures with specific properties (Fei Xiong et al., 2016).
Chemical Properties and Reactions
Antibacterial Activity Comparison
A study testing the in vitro activity of a new 1-Oxa Cephalosporin against various bacteria showed differing levels of activity when compared to other β-Lactam compounds, highlighting the nuanced bacterial resistance profiles across cephalosporin derivatives (H. Neu et al., 1979).
Use in Synthesis of Carbocyclic Nucleosides
Research into the synthesis of isoxazoline-based carbocyclic aminols for nucleoside construction showcases the broader utility of these cephalosporin derivatives in creating complex molecular structures, potentially useful in therapeutic applications (P. Quadrelli et al., 2007).
Metabolism and Impurities Characterization
Metabolite Characterization of NK1 Receptor Antagonist
The study on the metabolism of CJ-11,972, related to benzhydryl-based compounds, in human liver microsomes and recombinant human CYP isoforms, helps in understanding how these compounds are processed in the body, providing insights into their potential safety and efficacy profiles (C. Prakash et al., 2007).
Isolation and Structural Elucidation of Impurities
Detailed analysis of impurities in Cefdinir bulk drug highlights the importance of quality control and the identification of potential by-products in the synthesis of cephalosporin derivatives, ensuring the purity and safety of pharmaceutical compounds (K. Rao et al., 2007).
Properties
IUPAC Name |
benzhydryl (6R,7R)-3-(chloromethyl)-7-[(4-methylbenzoyl)amino]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClN2O5/c1-18-12-14-21(15-13-18)26(33)31-23-27(34)32-24(22(16-30)17-36-28(23)32)29(35)37-25(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23,25,28H,16-17H2,1H3,(H,31,33)/t23-,28+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIRGPRUPYMSLR-NEKDWFFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2C3N(C2=O)C(=C(CO3)CCl)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N[C@@H]2[C@@H]3N(C2=O)C(=C(CO3)CCl)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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